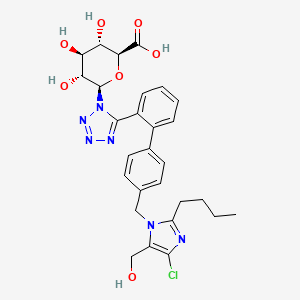

Losartan N1-Glucuronide

説明

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOPSQNVVWGEQG-RTCYWULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857943 | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138584-34-6 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unveiling of a Hidden Metabolite: A Technical Guide to the Discovery of Losartan N1-Glucuronide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of Losartan N1-glucuronide, a significant metabolite of the angiotensin II receptor antagonist, losartan. We will delve into the scientific rationale and the multi-step experimental workflow that led to its identification, moving beyond a simple recounting of facts to explore the causality behind the methodological choices. This document details the in vitro and in vivo studies, the bioanalytical method development, and the structural elucidation that were pivotal in establishing the existence and structure of this N-glucuronidated conjugate. Furthermore, we will discuss the pharmacological implications of this discovery and its relevance in the broader context of drug metabolism and clinical pharmacology.

Introduction: The Metabolic Fate of Losartan

Losartan, the first orally active, non-peptide angiotensin II receptor antagonist, marked a significant advancement in the management of hypertension.[1] Its mechanism of action involves the selective blockade of the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] Early in its development, the metabolic profile of losartan was a critical area of investigation to understand its efficacy and safety.

The primary metabolic pathway was identified as the oxidation of the 5-hydroxymethyl group on the imidazole ring to a carboxylic acid, forming the potent, long-acting metabolite E-3174.[4] This conversion, primarily mediated by cytochrome P450 enzymes CYP2C9 and CYP3A4, was understood to be the principal contributor to losartan's antihypertensive effect.[5] However, the comprehensive metabolic map of losartan was not yet complete. Phase II metabolism, particularly glucuronidation, was a suspected but less characterized route of elimination. This guide focuses on the journey to uncover one of these Phase II metabolites, Losartan N1-glucuronide.

The Initial Hypothesis: Exploring Glucuronidation Pathways

Glucuronidation, a major Phase II metabolic pathway, involves the conjugation of a substrate with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[6] This process typically increases the water solubility of xenobiotics, facilitating their excretion. Given losartan's chemical structure, which includes a tetrazole ring and a hydroxyl group, several potential sites for glucuronidation existed. The tetrazole ring, with its two nitrogen atoms (N1 and N2), presented a unique opportunity for N-glucuronidation, a less common but significant metabolic route.

The initial hypothesis was that losartan undergoes glucuronidation, and the investigation was designed to identify the specific conjugates formed and the enzymes responsible. This endeavor was not merely academic; identifying all significant metabolites is a regulatory requirement and crucial for a complete understanding of a drug's disposition and potential for drug-drug interactions.

The Discovery Workflow: A Multi-pronged Approach

The discovery and characterization of Losartan N1-glucuronide was not a single event but a culmination of systematic in vitro and in vivo studies, powered by advancements in analytical chemistry.

In Vitro Metabolism: Pinpointing the Enzymatic Machinery

The first step was to determine if and where glucuronidation occurs in a controlled environment. Human liver microsomes (HLMs), rich in UGT enzymes, served as the primary in vitro system.

-

Reaction Mixture Preparation: A typical incubation mixture would contain losartan, HLMs, and the cofactor UDP-glucuronic acid (UDPGA) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

Initiation and Incubation: The reaction is initiated by the addition of UDPGA and incubated at 37°C.

-

Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Sample Preparation: The terminated reaction mixture is centrifuged, and the supernatant is collected for analysis.

Initial analysis of these incubation mixtures by High-Performance Liquid Chromatography (HPLC) revealed the formation of new, more polar peaks compared to the parent losartan, suggesting the formation of glucuronide conjugates.

Further investigations using a panel of recombinant human UGT enzymes were instrumental in identifying the specific isoforms responsible for losartan's glucuronidation. These studies revealed that while several UGTs can form the N2-glucuronide, UGT1A10 was identified as the primary enzyme responsible for the formation of the Losartan N1-glucuronide .[7] Other UGTs, including UGT1A1, UGT1A3, 2B7, and 2B17, were found to primarily catalyze the formation of the N2-glucuronide.[7]

In Vivo Confirmation: From Bench to Biological Reality

While in vitro studies are powerful, confirming the presence of a metabolite in vivo is the ultimate validation. Early studies in rats provided the first evidence of N-glucuronidation occurring during the absorption process.

In these studies, losartan was administered orally to rats, and blood samples were collected from the portal vein. Analysis of these samples revealed the presence of an N-glucuronide of losartan, confirming that the intestine plays a role in its metabolism.[8] Although this initial in vivo work identified the N2-glucuronide, it laid the groundwork for subsequent human studies to look for all potential glucuronide conjugates, including the N1 isomer.

Bioanalytical Method Development: Seeing the Unseen

The simultaneous detection and quantification of losartan and its various metabolites, including the N-glucuronides, required the development of a robust and sensitive bioanalytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerged as the technology of choice due to its high selectivity and sensitivity.

A key feature in the identification of glucuronide metabolites by mass spectrometry is the characteristic neutral loss of the glucuronic acid moiety (176 Da) upon fragmentation.[6][9] This predictable fragmentation pattern serves as a diagnostic tool for identifying potential glucuronide conjugates in a complex biological matrix.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Characteristic Fragmentation |

| Losartan | 423.2 | 207.1 | Varies |

| E-3174 | 437.2 | 235.1 | Varies |

| Losartan N-Glucuronide | 599.2 | 423.2 | Neutral loss of 176 Da |

Table 1: Representative mass spectral data for losartan and its metabolites.

Structural Elucidation: Confirming the Molecular Architecture

The definitive confirmation of the Losartan N1-glucuronide structure required its isolation and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Since isolating sufficient quantities of the metabolite from in vivo samples is challenging, an alternative strategy of enzymatic synthesis was employed.

-

Large-Scale Incubation: Similar to the in vitro metabolism studies, a larger-scale incubation of losartan with a high concentration of recombinant UGT1A10 and UDPGA is performed.

-

Purification: The synthesized N1-glucuronide is purified from the reaction mixture using preparative HPLC.

-

Structural Analysis: The purified compound is then subjected to a battery of one- and two-dimensional NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HMBC, NOESY).

The key to confirming the N1-position of glucuronidation lies in the analysis of the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which shows correlations between the anomeric proton of the glucuronic acid moiety and the carbon atoms of the tetrazole ring. A correlation to the N1-linked carbon confirms the structure as Losartan N1-glucuronide.

Pharmacological Significance: More Than Just an Excretory Product?

The discovery of a new metabolite invariably raises questions about its biological activity. While glucuronidation is often a detoxification pathway that inactivates a drug, this is not always the case. Studies have shown that Losartan N1-glucuronide is an effective inhibitor of angiotensin II.[10]

| Compound | AT1 Receptor Binding Affinity (pKi) |

| Losartan | 7.17 ± 0.07 |

| Candesartan | 8.61 ± 0.21 |

| Valsartan | 7.65 ± 0.12 |

| Telmisartan | 8.19 ± 0.04 |

Table 2: Comparative AT1 receptor binding affinities of various sartans.[10] Note: Specific pKi for Losartan N1-glucuronide is not available in the cited literature, but this provides context for losartan's affinity.

Conclusion and Future Perspectives

The discovery of Losartan N1-glucuronide exemplifies the meticulous and multi-disciplinary approach required in modern drug metabolism studies. It underscores the importance of looking beyond the primary metabolic pathways to gain a complete understanding of a drug's fate in the body. The journey from the initial hypothesis of glucuronidation to the definitive structural elucidation of the N1-isomer involved a logical progression of in vitro and in vivo experiments, powered by sophisticated analytical techniques.

This technical guide highlights the causality behind the experimental choices: the use of HLMs and recombinant UGTs to pinpoint the enzymatic machinery, the in vivo studies to confirm biological relevance, and the combined power of LC-MS/MS and NMR for detection and structural confirmation. The discovery of Losartan N1-glucuronide not only completed a chapter in the metabolic story of losartan but also contributed to our broader understanding of N-glucuronidation as a significant pathway in drug metabolism.

Future research in this area could focus on quantifying the contribution of Losartan N1-glucuronide to the overall antihypertensive effect of losartan in different patient populations and exploring potential drug-drug interactions involving the UGT1A10 enzyme.

References

-

Alonen, A. (2009). Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. University of Helsinki. Available at: [Link]

- Belal, F., El-Sayed, A. A., El-Heaba, E. A., & Aly, F. A. (1997). An improved method for the simultaneous determination of losartan and its major metabolite, EXP3174, in human plasma and urine by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 1021–1029.

- Borbón, A., Barrantes, R., Jiménez-Arce, G., Céspedes, C., Rodeiro, I., Álvarez, M., Pérez, B., Calzadilla, L. R., Delgado, R., Remirez, D., Terán, E., Heras, N., Beltrán, L. J., Hernández, F., Ortiz-López, R., Rojas-Martínez, A., Garza-Ocañas, L., Pérez-Páramo, Y. X., López-López, M., … Llerena, A. (2012). Development of a HPLC method for the determination of losartan urinary metabolic ratio to be used for the determination of CYP2C9 hydroxylation phenotypes. Drug Metabolism and Disposition, 40(12), 2315–2321.

- Christ, D. D. (1995). Human Plasma Protein Binding of the Angiotensin II Receptor Antagonist Losartan Potassium (DuP 753/MK 954) and Its Pharmacologically Active Metabolite EXP3174. Journal of Clinical Pharmacology, 35(5), 515–520.

- Ishizaki, T., & Suganuma, T. (1995). [Pharmacological characteristics and clinical application of losartan, an orally active AT1 angiotensin II receptor antagonist]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 106(5), 285–294.

- Krieter, P. A., Colletti, A. E., Miller, R. R., & Stearns, R. A. (1995). Absorption and glucuronidation of the angiotensin II receptor antagonist losartan by the rat intestine. The Journal of pharmacology and experimental therapeutics, 273(2), 816–822.

- Timmermans, P. B., Wong, P. C., Chiu, A. T., Herblin, W. F., Benfield, P., Carini, D. J., Lee, R. J., Wexler, R. R., Saye, J. A., & Smith, R. D. (1993). Angiotensin II receptors and angiotensin II receptor antagonists. Pharmacological reviews, 45(2), 205–251.

- Polinko, M. R., & Thonoor, C. M. (2003). Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 33(1), 81–91.

- Bhuiyan, M. A., Shahriar, M., & Nagatomo, T. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. Bangladesh Pharmaceutical Journal, 16(1), 11-14.

- Sica, D. A. (2005). Clinical pharmacokinetics of losartan. Clinical pharmacokinetics, 44(8), 797–814.

- Alonen, A., Finel, M., & Kostiainen, R. (2008). The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Biochemical pharmacology, 76(6), 763–772.

-

PharmGKB. (n.d.). Losartan Pathway, Pharmacokinetics. Retrieved from [Link]

- Thapa, M., Nautiyal, R., Datar, M., & Singh, A. K. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 22(5), 3461-3468.

- Patel, J. R., Suhagia, B. N., & Patel, M. M. (2006). RP-HPLC Method for Simultaneous Estimation of Losartan potassium and Amlodipine besylate in Tablet Formulation. Asian Journal of Chemistry, 18(4), 3021.

- Raghu, M. S., & Basavaiah, K. (2013). Development and validation of HPLC method for the determination of Losartan in human plasma. Journal of Pharmaceutical Analysis, 3(2), 125-130.

- Wójcikowski, J., Daniel, W. A., & Bock, K. W. (2007). In vitro spectroscopic investigation of losartan and glipizide competitive binding to glycated albumin: A comparative study. Bioorganic & medicinal chemistry, 15(18), 6142–6151.

- Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2007). Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues. Journal of mass spectrometry : JMS, 42(5), 622–640.

- Kumar, A. S., & Reddy, G. S. (2012). A new RS HPLC method for simultaneous estimation of impurities in losartan potassium in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 3(4), 1144.

- Helmlinger, G., & Laimighofer, M. (2023).

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). losartan. Retrieved from [Link]

- Li, C., Jia, M., Liu, T., Liu, X., Dong, L., & Li, F. (2019). An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo. Molecules (Basel, Switzerland), 24(8), 1599.

- Prasain, J. (n.d.).

- Gago-Ferrero, P., Krettek, A., Fischer, S., & Schymanski, E. L. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples.

Sources

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. losartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. [Pharmacological characteristics and clinical application of losartan, an orally active AT1 angiotensin II receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

- 7. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption and glucuronidation of the angiotensin II receptor antagonist losartan by the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Formation Pathway of Losartan N1-Glucuronide in Humans

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan, a widely prescribed angiotensin II receptor blocker, undergoes extensive metabolism in humans, leading to the formation of both active and inactive metabolites. Among these, the N-glucuronide conjugates of the tetrazole ring represent a significant pathway. This technical guide provides a comprehensive overview of the formation of Losartan N1-Glucuronide, a lesser-known but important metabolite. We will delve into the enzymatic machinery responsible for its synthesis, with a particular focus on the regioselectivity of UDP-glucuronosyltransferase (UGT) isoforms. This guide will further present a detailed in-vitro experimental protocol for the characterization of this metabolic pathway and discuss its potential clinical relevance.

Introduction: The Metabolic Fate of Losartan

Losartan is primarily metabolized through two major pathways: oxidation and glucuronidation.[1] The oxidation of the 5-hydroxymethyl group on the imidazole ring to a carboxylic acid results in the formation of its principal active metabolite, E-3174, which is significantly more potent than the parent drug.[2] This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4.

Concurrently, losartan can undergo phase II metabolism via glucuronidation, a process that conjugates glucuronic acid to the drug molecule, thereby increasing its water solubility and facilitating its excretion.[3] This process is mediated by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.[3] For losartan, glucuronidation occurs on the tetrazole ring, leading to the formation of two regioisomeric N-glucuronides: Losartan N1-Glucuronide and Losartan N2-Glucuronide.[1] While the N2-glucuronide is the more predominant and well-studied conjugate, understanding the formation of the N1-isomer is crucial for a complete picture of losartan's disposition in the body.

The Enzymatic Pathway: UGT1A10 and the Formation of Losartan N1-Glucuronide

The formation of losartan's N-glucuronides is a clear example of enzymatic regioselectivity. Extensive research utilizing recombinant human UGT enzymes has elucidated the specific isoforms responsible for the conjugation at the N1 and N2 positions of the tetrazole ring.

While several UGT isoforms, including UGT1A1, UGT1A3, UGT2B7, and UGT2B17, can catalyze the formation of the N2-glucuronide, the formation of Losartan N1-Glucuronide is primarily and uniquely catalyzed by UGT1A10 .[1] UGT1A10 is an extrahepatic enzyme, predominantly expressed in the gastrointestinal tract.[4] This localization suggests that the formation of Losartan N1-Glucuronide may occur during the first-pass metabolism of orally administered losartan.

In contrast, the major contributors to the overall losartan glucuronidation in human liver microsomes are UGT1A1 and UGT2B7, which predominantly form the N2-glucuronide.[1] UGT1A3 also shows a high selectivity for the N2 position.[1]

The following diagram illustrates the metabolic pathways of losartan, highlighting the specific role of UGT1A10 in N1-glucuronidation.

The chemical structure of Losartan and the resulting N1-Glucuronide are depicted below.

In-Vitro Experimental Protocol: Characterization of Losartan N1-Glucuronidation by UGT1A10

This protocol provides a framework for the in-vitro characterization of Losartan N1-Glucuronide formation catalyzed by recombinant human UGT1A10.

Materials and Reagents

-

Recombinant human UGT1A10 expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Losartan potassium salt

-

Losartan N1-Glucuronide analytical standard

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Alamethicin

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Incubation Conditions

-

Prepare a stock solution of losartan in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a master mix containing Tris-HCl buffer (pH 7.4), MgCl₂, and alamethicin. Alamethicin is used to permeabilize the microsomal membrane to ensure UDPGA access to the enzyme's active site.

-

In a microcentrifuge tube, combine the master mix with the recombinant UGT1A10 enzyme preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding varying concentrations of the losartan stock solution and a saturating concentration of UDPGA. The final incubation volume should be kept consistent.

-

Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is within the linear range of formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Utilize a validated LC-MS/MS method for the separation and quantification of losartan and Losartan N1-Glucuronide.

-

A C18 reversed-phase column is typically suitable for separation.

-

The mobile phase can consist of a gradient of water and acetonitrile with formic acid as an additive.

-

Detection should be performed in multiple reaction monitoring (MRM) mode, with optimized transitions for both analytes and the internal standard.

Data Analysis and Enzyme Kinetics

-

Construct a calibration curve using the Losartan N1-Glucuronide analytical standard to quantify its formation.

-

Plot the rate of Losartan N1-Glucuronide formation against the substrate (losartan) concentration.

-

Determine the kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

The following diagram outlines the experimental workflow for determining the kinetic parameters of UGT1A10-mediated losartan N1-glucuronidation.

Quantitative Data Summary

| Metabolite | Primary UGT Isoform(s) | Location of Enzyme Expression |

| Losartan N1-Glucuronide | UGT1A10 [1] | Gastrointestinal Tract[4] |

| Losartan N2-Glucuronide | UGT1A1, UGT2B7, UGT1A3[1] | Liver, Gastrointestinal Tract |

Clinical Significance and Future Perspectives

The formation of Losartan N1-Glucuronide, primarily in the gastrointestinal tract by UGT1A10, may contribute to the first-pass metabolism of losartan. The extent of this contribution to the overall clearance and bioavailability of losartan is an area that warrants further investigation. The relative abundance of the N1- versus the N2-glucuronide in human plasma and urine has not been extensively quantified in published studies.

Understanding the role of UGT1A10 in losartan metabolism is important for several reasons:

-

Drug-Drug Interactions: Co-administration of losartan with drugs that are potent inhibitors or inducers of UGT1A10 could potentially alter the formation of Losartan N1-Glucuronide, although the clinical significance of this is yet to be determined.

-

Pharmacogenomics: Genetic polymorphisms in the UGT1A10 gene could lead to inter-individual variability in the formation of this metabolite, potentially influencing the overall pharmacokinetic profile of losartan.

-

Metabolite Activity: The pharmacological activity, if any, of Losartan N1-Glucuronide is currently unknown. Further studies are needed to assess its potential to interact with the angiotensin II receptor or other biological targets.

Conclusion

The formation of Losartan N1-Glucuronide is a specific metabolic pathway catalyzed by the extrahepatic enzyme UGT1A10. This technical guide has provided a detailed overview of this pathway, including the key enzyme involved and a comprehensive experimental protocol for its in-vitro characterization. While further research is needed to fully elucidate the clinical significance and quantitative contribution of this metabolite to the overall disposition of losartan, a thorough understanding of all metabolic pathways is essential for a complete pharmacological profile of this widely used therapeutic agent.

References

- Alonen, A. (2009). Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. University of Helsinki.

- Alonen, A., Finel, M., & Kostiainen, R. (2008). The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Biochemical Pharmacology, 76(6), 763-772.

- Fujiwara, R., Nakajima, M., Yamanaka, H., & Yokoi, T. (2018). Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. Drug Metabolism and Pharmacokinetics, 33(1), 27-35.

-

ClinicalTrials.gov. (2021). Effect of Losartan or Eprosartan on Fructose Hyperuricemia. Retrieved from [Link]

- Czajkowska-Żelazko, A., et al. (2023).

- McConnaughey, S., et al. (2022). Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults. The Journals of Gerontology: Series A, 77(10), 2028-2036.

-

ResearchGate. (n.d.). The chemical structure of losartan. Retrieved from [Link]

- Sun, H., et al. (2017). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Acta Pharmaceutica Sinica B, 7(4), 407-425.

- Ravisankar, P., et al. (2013). Simultaneous Quantification of Losartan and Active Metabolite in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Using Irbesartan as Internal Standard. Scientia Pharmaceutica, 81(1), 159–174.

- Fortuño, A., et al. (2009). Losartan metabolite EXP3179 blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension. Hypertension, 54(4), 755-761.

-

Wikipedia. (2024). Losartan. Retrieved from [Link]

- Kaivosaari, S. (2010). N-Glucuronidation of Drugs and Other Xenobiotics. University of Helsinki.

- Liu, Y., et al. (2019). In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. Molecules, 24(21), 3898.

-

precisionFDA. (n.d.). N1-LOSARTANYL-LOSARTAN. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of Losartan potassium. Retrieved from [Link]

Sources

- 1. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [helda.helsinki.fi]

- 4. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis and chemical structure of Losartan N1-Glucuronide

An In-Depth Technical Guide to the Biosynthesis and Chemical Structure of Losartan N1-Glucuronide

Abstract

Losartan, a widely prescribed angiotensin II receptor blocker, undergoes extensive metabolism, forming several key metabolites that contribute to its pharmacological profile and clearance. Among these, the N-glucuronide conjugates are significant products of Phase II metabolism. This technical guide provides a detailed examination of the Losartan N1-Glucuronide metabolite, focusing on its precise chemical structure and the specific enzymatic pathways governing its biosynthesis. We will explore the role of UDP-glucuronosyltransferase (UGT) isoforms, particularly the regioselectivity that dictates the formation of the N1- versus the N2-isomer. Furthermore, this guide presents established methodologies for the in-vitro synthesis and definitive structural characterization of this metabolite, offering field-proven insights for researchers in drug metabolism, pharmacology, and analytical chemistry.

Introduction to Losartan Metabolism

Losartan is a potent, orally active, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, used extensively in the management of hypertension.[1][2] Its therapeutic efficacy relies not only on the parent drug but also on its active metabolites. The metabolic fate of losartan in humans is twofold, involving both Phase I oxidation and Phase II conjugation reactions.[3]

-

Phase I Metabolism: Cytochrome P450 enzymes (CYP2C9 and CYP3A4) catalyze the oxidation of the 5-hydroxymethyl group on the imidazole ring of losartan to form EXP3174.[4] This carboxylic acid metabolite is 10-40 times more potent than losartan as an AT1 receptor antagonist and is responsible for the majority of the drug's sustained antihypertensive effect.[4]

-

Phase II Metabolism: The parent drug, losartan, undergoes direct conjugation with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), is a critical detoxification and elimination pathway.[3][5] Glucuronidation primarily occurs on the acidic tetrazole ring, leading to the formation of two distinct positional isomers: Losartan N1-Glucuronide and Losartan N2-Glucuronide.[5][6]

Understanding the formation and structure of these glucuronide metabolites is paramount for a complete pharmacological profile, as it influences the drug's clearance, half-life, and potential for drug-drug interactions.[5] This guide will focus specifically on the N1-isomer.

Chemical Structure Elucidation

The unambiguous determination of a metabolite's structure is a cornerstone of drug development. For losartan, this is particularly crucial due to the formation of regioisomers at the tetrazole ring.

Structure of Losartan

Losartan, chemically named (2-Butyl-4-chloro-1-{[2′-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1H-imidazol-5-yl)methanol, possesses several key structural features: a substituted imidazole ring, a biphenyl scaffold, and a tetrazole ring which acts as a bioisostere for a carboxylic acid group.[7][8]

Structure of Losartan N1-Glucuronide

Losartan N1-Glucuronide is formed when a β-D-glucuronic acid moiety is covalently attached to the nitrogen atom at position 1 of the tetrazole ring. This conjugation significantly increases the molecule's polarity and water solubility, facilitating its excretion.[5]

The definitive identification of the glucuronidation site, distinguishing the N1- from the N2-isomer, requires advanced spectroscopic techniques. While mass spectrometry can confirm the addition of the glucuronide mass (176 Da), only Nuclear Magnetic Resonance (NMR) spectroscopy can provide conclusive evidence of the exact attachment point through the analysis of proton and carbon chemical shifts and correlations.[6][9]

Table 1: Chemical Properties of Losartan N1-Glucuronide

| Property | Value | Source(s) |

| CAS Number | 138584-34-6 | [10] |

| Molecular Formula | C₂₈H₃₁ClN₆O₇ | [10] |

| Molecular Weight | 599.05 g/mol | [10] |

Biosynthesis via UGT-Mediated Glucuronidation

The conjugation of glucuronic acid to a substrate is a high-capacity metabolic pathway catalyzed by the UGT superfamily of enzymes.

The General UGT Mechanism

UGTs transfer glucuronic acid from the high-energy co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to a nucleophilic functional group (containing O, N, S, or C atoms) on the aglycone (the drug substrate).[5] The reaction is believed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in an inversion of stereochemistry at the anomeric carbon of glucuronic acid, yielding a β-glucuronide conjugate.[5]

Methodologies for Synthesis and Characterization

The generation of pure metabolite reference standards is essential for quantitative bioanalysis, metabolic stability assays, and toxicology studies. [6]Enzymatic synthesis provides a biomimetic route to produce the correct β-anomer regio- and stereoselectively. [5]

Protocol: In-Vitro Enzymatic Synthesis of Losartan N1-Glucuronide

This protocol describes a self-validating system for producing the N1-glucuronide using the specific recombinant enzyme.

A. Rationale: The use of recombinant human UGT1A10 is the causal choice for this synthesis, as it selectively catalyzes the formation of the desired N1-isomer, minimizing the co-production of the N2-glucuronide that would occur with non-specific systems like pooled human liver microsomes. [2][5]Alamethicin is included to permeabilize the membrane of the microsomes in which recombinant enzymes are often expressed, ensuring the co-substrate UDPGA has unrestricted access to the enzyme's active site within the lumen.

B. Materials:

-

Recombinant human UGT1A10 (expressed in baculovirus/insect cells or mammalian cells)

-

Losartan potassium salt

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile (ACN), HPLC grade

-

Formic acid

C. Step-by-Step Procedure:

-

Enzyme Pre-activation: In a microcentrifuge tube, combine 50 µL of Tris-HCl buffer, the required amount of recombinant UGT1A10, and alamethicin (typically 25-50 µg/mg protein). Incubate on ice for 15 minutes.

-

Reaction Initiation: Add Losartan (from a stock solution in methanol or DMSO, final concentration ~100-200 µM) and MgCl₂ (final concentration ~5-10 mM) to the pre-activated enzyme mixture.

-

Start Conjugation: Initiate the reaction by adding UDPGA (final concentration ~2-5 mM). The total reaction volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours in a shaking water bath.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the protein while keeping the analyte in solution.

-

Sample Preparation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS and subsequent purification by preparative HPLC if required.

Analytical Characterization Workflow

A. High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is used for the separation and quantification of losartan and its metabolites. [11]* Column: C18 stationary phase (e.g., 100 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: UV detection at 254 nm. [11]* Expected Result: The highly polar glucuronide metabolite will have a shorter retention time than the parent losartan.

B. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the identity of the product. The mass spectrometer will detect the molecular ion corresponding to the calculated mass of Losartan N1-Glucuronide (m/z 599.05 for [M+H]⁺, assuming positive ion mode). Tandem MS (MS/MS) can be used to fragment the molecule, providing structural information.

C. Nuclear Magnetic Resonance (NMR): NMR is the gold standard for unambiguous structural determination of the regioisomer. [5][6]After purification of the synthesized metabolite, 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) NMR experiments are performed. The key is to observe correlations between the anomeric proton (H-1') of the glucuronic acid moiety and the carbons of the tetrazole ring. An HMBC correlation from H-1' to the C-5 carbon of the tetrazole ring, adjacent to the N1 position, confirms the N1-linkage.

Conclusion

The formation of Losartan N1-Glucuronide is a highly specific biosynthetic event, predominantly mediated by the human UGT1A10 enzyme. This regioselectivity distinguishes it from the N2-isomer, which is formed by a broader range of UGTs. The chemical structure, characterized by the attachment of glucuronic acid to the N1 position of the tetrazole ring, renders the molecule highly polar for efficient elimination. For researchers in drug development, the ability to synthesize this metabolite using targeted enzymatic methods and definitively characterize its structure with a combination of HPLC, MS, and NMR is crucial. These practices provide the necessary reference standards for quantitative bioanalysis and a deeper understanding of losartan's metabolic profile, ultimately contributing to a more complete picture of the drug's safety and efficacy.

References

-

Alonen, A. (2009). Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. University of Helsinki. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Losartan. PubChem Compound Summary for CID 3961. Retrieved from: [Link]

-

Alonen, A., Kostiainen, R., & Finel, M. (2008). Enzyme-assisted synthesis and structure characterization of glucuronic acid conjugates of losartan, candesartan, and zolarsartan. Bioorganic Chemistry, 36(3), 148-155. Available at: [Link]

-

Basile, A. G., et al. (2022). Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults. The Journals of Gerontology: Series A, 77(11), 2249-2257. Available at: [Link]

-

Alonen, A., Finel, M., & Kostiainen, R. (2008). The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Biochemical Pharmacology, 76(6), 763-772. Available at: [Link]

-

Cheng, J., et al. (2015). Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. Current Topics in Medicinal Chemistry, 15(24), 2534-2544. Available at: [Link]

-

Siragy, H. M., & de Gasparo, M. (2005). Losartan metabolite EXP3179 activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of EXP3179. Circulation, 112(12), 1859-1865. Available at: [Link]

-

precisionFDA (n.d.). N1-LOSARTANYL-LOSARTAN. Retrieved from: [Link]

-

ResearchGate (n.d.). Metabolic changes due to combinations of losartan with hydrochlorothiazide or with amlodipine in hypertensive patients. Request PDF. Retrieved from: [Link]

-

V, J., & PM, V. (2015). Analytical method development and validation of losartan potassium and hydrochlorothiazide in combined dosage form by RP-HPLC. International Journal of Pharmacy and Technology, 7(1), 8047-8059. Available at: [Link]

-

Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2005). A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. Arzneimittelforschung, 55(9), 491-494. Available at: [Link]

- CoLab (n.d.). Enzyme-assisted synthesis and structure characterization of glucuronic acid conjugates of losartan, candesartan, and zolarsartan.

-

Igboasoiyi, A. C., Egeolu, C. O., & Memberr, T. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World Journal of Advanced Research and Reviews, 26(2), 3853-3857. Available at: [Link]

-

Rasayan Journal of Chemistry (2010). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC. Available at: [Link]

-

Tirlapur, V., Rayaji, A., & Dhumansure, R. (2025). Analytical method development and validation for simultaneous estimation of losartan and chlorthalidone by using RP-HPLC in bulk. International Journal of Pharmacy and Pharmaceutical Sciences, 17(8), 1-6. Available at: [Link]

-

ResearchGate (n.d.). The chemical structure of losartan... [Image]. Retrieved from: [Link]

-

Wikipedia (n.d.). Losartan. Retrieved from: [Link]

Sources

- 1. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [helda.helsinki.fi]

- 6. Enzyme-assisted synthesis and structure characterization of glucuronic acid conjugates of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Losartan - Wikipedia [en.wikipedia.org]

- 9. Enzyme-assisted synthesis and structure characterization of glucuronic acid conjugates of losartan, candesartan, and zolarsartan | CoLab [colab.ws]

- 10. Losartan N1-Glucuronide - SRIRAMCHEM [sriramchem.com]

- 11. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pharmacological Activity of Losartan N1-Glucuronide and its Parent Drug, Losartan

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Losartan, the inaugural member of the angiotensin II receptor blocker (ARB) class, is a cornerstone in the management of hypertension.[1][2] Its therapeutic efficacy is largely attributed to its active carboxylic acid metabolite, E-3174. However, the metabolic fate of losartan also includes the formation of N-glucuronide conjugates. This guide provides an in-depth technical examination of the pharmacological activity of Losartan N1-glucuronide in comparison to the parent drug, losartan. We will delve into the metabolic pathways, comparative pharmacokinetics, and receptor binding affinities, and provide detailed experimental protocols for their evaluation. This analysis aims to clarify the role of N-glucuronidation in the overall pharmacological profile of losartan, offering valuable insights for researchers in pharmacology and drug development.

Introduction: The Clinical Significance of Losartan and its Metabolism

Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[3] By blocking the binding of angiotensin II to the AT1 receptor, losartan effectively inhibits angiotensin II-induced vasoconstriction and aldosterone release, leading to a reduction in blood pressure.[1][4] It is widely prescribed for the treatment of hypertension, diabetic nephropathy, and to reduce the risk of stroke in patients with left ventricular hypertrophy.[1]

Upon oral administration, losartan undergoes significant first-pass metabolism in the liver.[1] This metabolic process is crucial as it gives rise to several metabolites, the most significant being the active carboxylic acid metabolite, E-3174.[3] E-3174 is 10 to 40 times more potent than losartan itself and is largely responsible for the sustained pharmacological effect of the drug.[4][5] In addition to this oxidative pathway, losartan is also metabolized via conjugation with glucuronic acid, a phase II metabolic reaction, leading to the formation of glucuronide metabolites.[2][3] This guide will specifically focus on the N1-glucuronide metabolite and its pharmacological relevance in comparison to the parent drug.

The Metabolic Journey of Losartan: Formation of the N1-Glucuronide

The metabolism of losartan is a multifaceted process involving both phase I (oxidation) and phase II (glucuronidation) reactions.[3]

Phase I Metabolism: The primary oxidative pathway involves the conversion of losartan to its active metabolite, E-3174, via an intermediate aldehyde, EXP3179.[3][6] This biotransformation is primarily catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][7]

Phase II Metabolism: Glucuronidation

Glucuronidation is a major pathway for the detoxification and elimination of various drugs and endogenous compounds.[8] This process involves the conjugation of a substrate with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[8] In the case of losartan, glucuronidation can occur at the tetrazole ring, leading to the formation of N-glucuronides.[2] Specifically, UGT1A10 has been shown to catalyze the formation of the N1-glucuronide of losartan.[8][9] Other UGT isoforms, such as UGT1A1, UGT1A3, UGT2B7, and UGT2B17, are involved in the formation of the N2-glucuronide.[9]

Comparative Pharmacokinetics: Losartan vs. its Metabolites

The pharmacokinetic profiles of losartan and its primary active metabolite, E-3174, are well-characterized. Following oral administration, losartan is rapidly absorbed, with peak plasma concentrations reached within 1-2 hours.[5] It has a relatively short half-life of 1.5 to 2 hours.[1] In contrast, the active metabolite E-3174 has a longer half-life of 6 to 9 hours, contributing significantly to the duration of action of losartan.[1][5]

| Compound | Time to Peak (Tmax) | Half-life (t½) | Bioavailability | Reference |

| Losartan | 1-2 hours | 1.5-2 hours | ~33% | [1][5] |

| E-3174 | 3-4 hours | 6-9 hours | N/A | [1][5] |

| N1-Glucuronide | Not well-documented | Not well-documented | N/A |

Table 1: Comparative Pharmacokinetic Parameters.

While extensive data exists for losartan and E-3174, the pharmacokinetic profile of Losartan N1-glucuronide is not as thoroughly documented in publicly available literature. The formation of glucuronides generally increases the water solubility of a compound, facilitating its excretion, which would suggest a relatively rapid clearance.

Pharmacological Activity: A Head-to-Head Comparison at the AT1 Receptor

The primary mechanism of action for losartan and its active metabolite is the blockade of the AT1 receptor.[4] The affinity of a compound for its receptor is a critical determinant of its pharmacological potency.

While specific binding affinity data for Losartan N1-glucuronide is scarce in the literature, the process of glucuronidation typically leads to a significant decrease in or complete loss of pharmacological activity. The addition of a bulky, hydrophilic glucuronic acid moiety to the losartan molecule would likely hinder its ability to bind effectively to the AT1 receptor.

| Compound | Receptor Binding | Potency | Antagonism Type | Reference |

| Losartan | Competitive antagonist | Kd ≈ 0.1 nM | Competitive | [2][5] |

| E-3174 | 10-40x more potent than Losartan | More potent than Losartan | Noncompetitive | [4][5] |

| N1-Glucuronide | Likely very low or no affinity | Presumed inactive | N/A |

Table 2: Comparative Pharmacological Activity at the AT1 Receptor.

It is important to note that while the primary role of glucuronidation is detoxification and elimination, there are instances of pharmacologically active glucuronide metabolites.[8] However, in the context of losartan, the available evidence strongly suggests that the N1-glucuronide is an inactive metabolite.

Experimental Protocols for Assessing Pharmacological Activity

To empirically determine and compare the pharmacological activity of losartan and its N1-glucuronide, a series of in vitro assays can be employed.

Protocol 1: AT1 Receptor Binding Assay

This assay is designed to determine the binding affinity of the test compounds for the AT1 receptor. A competitive radioligand binding assay is a standard method for this purpose.

Objective: To determine the inhibitory constant (Ki) of Losartan and Losartan N1-glucuronide for the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radioligand (e.g., [³H]Losartan or a specific radiolabeled angiotensin II analog).

-

Test compounds: Losartan and Losartan N1-glucuronide.

-

Binding buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the binding buffer.

-

Incubation: In a microtiter plate, combine the cell membranes, radioligand, and varying concentrations of the test compounds. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled AT1 receptor antagonist).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

This assay assesses the functional antagonism of the AT1 receptor by measuring changes in intracellular calcium levels.

Objective: To determine the ability of Losartan and Losartan N1-glucuronide to inhibit angiotensin II-induced calcium mobilization.

Materials:

-

A cell line stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Angiotensin II.

-

Test compounds: Losartan and Losartan N1-glucuronide.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Culture: Culture the AT1 receptor-expressing cells to an appropriate confluency in a multi-well plate.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

-

Washing: Wash the cells with the assay buffer to remove any extracellular dye.

-

Pre-incubation: Add varying concentrations of the test compounds (Losartan or Losartan N1-glucuronide) to the wells and pre-incubate for a defined period to allow the antagonist to bind to the receptors.

-

Stimulation: Place the plate in the fluorescence plate reader and begin recording the fluorescence signal. After establishing a baseline, add a fixed concentration of angiotensin II to all wells to stimulate the AT1 receptor.

-

Data Acquisition: Continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of the maximal angiotensin II response against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 for the inhibition of the calcium response.

Discussion and Future Perspectives

The available evidence strongly suggests that Losartan N1-glucuronide is a pharmacologically inactive metabolite. Its formation represents a detoxification and elimination pathway for the parent drug. From a drug development perspective, the key takeaway is that the therapeutic effect of losartan is primarily driven by the parent compound and its active carboxylic acid metabolite, E-3174.

However, a comprehensive understanding of all major metabolites is crucial for a complete safety and drug-drug interaction profile. Future research could focus on:

-

Definitive Pharmacokinetic Profiling: A detailed pharmacokinetic study to characterize the absorption, distribution, metabolism, and excretion of Losartan N1-glucuronide in humans.

-

Confirmation of Inactivity: Direct testing of synthetically prepared Losartan N1-glucuronide in a battery of in vitro and in vivo pharmacological assays to definitively confirm its lack of activity at the AT1 receptor and other potential off-targets.

-

Transporter Interactions: Investigating whether Losartan N1-glucuronide interacts with drug transporters, which could have implications for drug-drug interactions.

Conclusion

References

-

Alonen, A. (n.d.). Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. Helda - University of Helsinki. Retrieved from [Link]

-

Farzam, K., & Abdullah, M. (2024). Losartan. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Cheng, H. F., & Harris, R. C. (2005). Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. Current medicinal chemistry.

-

PharmGKB. (n.d.). Losartan Pathway, Pharmacokinetics. Retrieved from [Link]

- Virdis, A., & Schiffrin, E. L. (2009). Losartan Metabolite EXP3179. Hypertension, 54(3), 443–445.

- Yasar, U., Forslund-Bergengren, C., Tybring, G., Dorado, P., Llerena, A., Sjöqvist, F., Eliasson, E., & Dahl, M. L. (2002). Pharmacokinetics of losartan and its metabolite E-3174 in relation to the CYP2C9 genotype. Clinical pharmacology and therapeutics, 71(2), 89–98.

- Yasar, U., Forslund-Bergengren, C., Tybring, G., Dorado, P., Llerena, A., Sjöqvist, F., Eliasson, E., & Dahl, M. L. (2002). Pharmacokinetics of losartan and its metabolite E-3174 in relation to the CYP2C9 genotype. Clinical Pharmacology & Therapeutics, 71(2), 89-98.

- Al-Qahtani, M. A., Al-Subaie, Y. M., Al-Dosari, M. S., Al-Yahya, A. A., & El-Sayed, Y. S. (2021).

- Sica, D. A. (2005). Clinical pharmacokinetics of losartan. Clinical pharmacokinetics, 44(8), 797–814.

- Juregui-Adell, J., Campos-Estadella, M., & Trelis-Navarro, M. (1997). Losartan, a selective inhibitor of subtype AT1 receptors for angiotensin II, inhibits the binding of N-formylmethionyl-leucyl-phenylalanine to neutrophil receptors. Biochemical pharmacology, 53(6), 847–852.

- Sten, T., Finel, M., & Kostiainen, R. (2008). The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan.

Sources

- 1. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. mdpi.com [mdpi.com]

- 5. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [helda.helsinki.fi]

- 9. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

Losartan N1-Glucuronide: A Potential Biomarker for Precision Dosing and Metabolic Phenotyping

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Losartan, a widely prescribed angiotensin II receptor blocker, undergoes extensive metabolism, leading to the formation of several metabolites that contribute to its therapeutic and physiological effects. While the oxidative pathway to its active metabolite, E-3174, is well-characterized, the Phase II glucuronidation pathways are less explored yet crucial for understanding the complete disposition of the drug. This technical guide focuses on a specific, yet significant, Phase II metabolite: Losartan N1-Glucuronide. We will delve into the enzymatic machinery responsible for its formation, its potential as a clinical biomarker for UGT1A10 activity, and the analytical methodologies required for its accurate quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of losartan metabolism and the emerging role of its glucuronidated metabolites in pharmacology and clinical practice.

Introduction: The Clinical Pharmacology of Losartan

Losartan is a cornerstone in the management of hypertension, diabetic nephropathy, and reducing stroke risk.[1][2] It exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3] Following oral administration, losartan is well-absorbed but undergoes significant first-pass metabolism, with a systemic bioavailability of approximately 33%.[2]

The metabolism of losartan is complex, involving both Phase I and Phase II enzymatic reactions. The major Phase I pathway involves oxidation of the 5-hydroxymethyl group on the imidazole ring by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP3A4, to form the active metabolite E-3174 (losartan carboxylic acid).[4][5] E-3174 is 10- to 40-fold more potent than losartan in blocking the AT1 receptor and has a longer half-life, contributing significantly to the drug's antihypertensive effect.[5]

In addition to oxidation, losartan also undergoes extensive Phase II metabolism through glucuronidation, a process that conjugates the drug with glucuronic acid to form more water-soluble metabolites that are readily excreted.[6] This guide will focus on one of these metabolites, Losartan N1-Glucuronide, and explore its formation, analytical quantification, and potential as a biomarker.

The Glucuronidation Pathway of Losartan: Formation of N1-Glucuronide

Glucuronidation is a major pathway in the metabolism of a wide variety of drugs and endogenous compounds, catalyzed by the uridine diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes.[7] For losartan, glucuronidation can occur at two nitrogen atoms on the tetrazole ring, leading to the formation of two distinct N-glucuronide isomers: N1-glucuronide and N2-glucuronide.

While several UGT enzymes, including UGT1A1, UGT1A3, UGT2B7, and UGT2B17, have been shown to be involved in the formation of the N2-glucuronide, the formation of Losartan N1-Glucuronide is more specific.[8] In vitro studies using recombinant human UGT enzymes have identified UGT1A10 as the key enzyme responsible for the formation of Losartan N1-Glucuronide.[8]

UGT1A10 is primarily an extrahepatic enzyme, with high expression in the gastrointestinal tract.[9][10] This localization suggests that the formation of Losartan N1-Glucuronide may significantly contribute to the first-pass metabolism of losartan in the intestine.

Figure 1: Simplified metabolic pathways of losartan.

The rate of glucuronidation can vary significantly between individuals due to genetic polymorphisms in the UGT enzymes.[1] This inter-individual variability in UGT1A10 activity could lead to differences in the extent of Losartan N1-Glucuronide formation, which in turn may influence the overall pharmacokinetic profile of losartan and its active metabolite, E-3174.

Losartan N1-Glucuronide as a Potential Biomarker

The specific and primary involvement of UGT1A10 in the formation of Losartan N1-Glucuronide presents a unique opportunity to use this metabolite as a selective in vivo biomarker for UGT1A10 activity. A biomarker is a characteristic that can be objectively measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention.

Rationale for Biomarker Potential

The ideal probe substrate for assessing the in vivo activity of a specific drug-metabolizing enzyme should be predominantly and selectively metabolized by that enzyme. Given that UGT1A10 is the principal enzyme responsible for generating Losartan N1-Glucuronide, measuring the plasma or urinary concentrations of this metabolite after losartan administration could provide a direct reflection of UGT1A10's metabolic capacity in an individual.

Potential Clinical Applications

-

Phenotyping UGT1A10 Activity: Quantifying Losartan N1-Glucuronide could serve as a non-invasive method to phenotype individuals based on their UGT1A10 activity. This would be invaluable for clinical studies investigating the role of UGT1A10 in drug metabolism and disease.

-

Predicting Drug-Drug Interactions: UGT1A10 is involved in the metabolism of various other drugs. By using losartan as a probe and measuring N1-glucuronide formation, researchers could predict potential drug-drug interactions with other UGT1A10 substrates or inhibitors.

-

Personalized Medicine: Genetic polymorphisms in the UGT1A10 gene can lead to altered enzyme activity.[6] By correlating Losartan N1-Glucuronide levels with UGT1A10 genotypes, it may be possible to predict an individual's metabolic phenotype and tailor losartan dosage to optimize efficacy and minimize adverse effects.

While the theoretical basis is strong, it is important to note that the clinical validation of Losartan N1-Glucuronide as a definitive biomarker for UGT1A10 activity is still an area of active research. Further studies are required to establish the correlation between metabolite levels, UGT1A10 genotype, and clinical outcomes.

Analytical Methodology for Quantification of Losartan N1-Glucuronide

Accurate and precise quantification of Losartan N1-Glucuronide in biological matrices is paramount for its validation and use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and specificity.

Proposed LC-MS/MS Protocol

This section outlines a detailed, best-practice protocol for the quantification of Losartan N1-Glucuronide in human plasma. This proposed method is designed to be a self-validating system, incorporating rigorous quality control and internal standardization.

4.1.1. Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical to remove interfering substances from the plasma matrix and to concentrate the analyte. Solid-phase extraction (SPE) is a highly effective method for this purpose.

-

Step 1: Plasma Collection: Collect whole blood in tubes containing K2EDTA as an anticoagulant. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Step 2: Internal Standard Spiking: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled Losartan N1-Glucuronide or a structurally similar compound not present in the sample). The use of an IS is crucial as it corrects for variability during sample processing and instrumental analysis.

-

Step 3: Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma-IS mixture. Vortex for 1 minute to precipitate plasma proteins. This step is essential as proteins can interfere with the chromatographic separation and ionize in the mass spectrometer.

-

Step 4: Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 5: Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Step 6: Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Step 7: Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Figure 2: Workflow for plasma sample preparation.

4.1.2. Chromatographic Separation

Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice for separating Losartan N1-Glucuronide from the parent drug and other metabolites.

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

4.1.3. Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined empirically using a reference standard |

| Dwell Time | 100 ms |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Note on MRM Transition: The specific precursor-to-product ion transition for Losartan N1-Glucuronide (Molecular Weight: 599.03 g/mol ) must be optimized by infusing a pure reference standard into the mass spectrometer. A plausible precursor ion would be the protonated molecule [M+H]+ at m/z 599.0. Fragmentation would then be induced in the collision cell, and a stable, specific product ion would be selected for monitoring.

4.1.4. Method Validation

The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from multiple sources.

-

Linearity and Range: The method should be linear over a defined concentration range, with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation) should be within ±15% (±20% at the lower limit of quantification).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Conclusion and Future Directions

Losartan N1-Glucuronide is a significant metabolite in the disposition of losartan, formed predominantly by the extrahepatic enzyme UGT1A10. This enzymatic specificity provides a strong rationale for its development as a clinical biomarker to assess in vivo UGT1A10 activity. Such a biomarker would be a valuable tool in pharmacokinetic research, drug-drug interaction studies, and the broader field of personalized medicine.

The successful application of Losartan N1-Glucuronide as a biomarker is contingent upon the development and validation of a robust and sensitive analytical method, such as the LC-MS/MS protocol proposed in this guide. Future research should focus on:

-

Clinical Validation Studies: Conducting clinical trials to establish the correlation between plasma/urinary levels of Losartan N1-Glucuronide, UGT1A10 genotype, and clinical responses to losartan and other UGT1A10 substrates.

-

Pharmacokinetic Modeling: Developing detailed pharmacokinetic models that incorporate the formation and elimination of Losartan N1-Glucuronide to better predict the overall disposition of losartan in diverse patient populations.

-

Standardization of Analytical Methods: Establishing a standardized and widely available analytical method for Losartan N1-Glucuronide to ensure consistency and comparability of data across different laboratories and clinical studies.

By advancing our understanding of this specific metabolic pathway, the scientific community can move closer to a more nuanced and individualized approach to losartan therapy and the broader study of UGT1A10-mediated drug metabolism.

References

-

Alonen, A., Finel, M., & Kostiainen, R. (2008). The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Biochemical Pharmacology, 76(6), 763–772. [Link]

-

Bock, K. W. (2017). The UGT superfamily: Not so super after all?. Drug Metabolism Reviews, 49(4), 469–476. [Link]

-

Dellinger, R. W., Fang, J. L., Chen, G., Weinberg, R., & Lazarus, P. (2006). Importance of UDP-glucuronosyltransferase 1A10 (UGT1A10) in the detoxification of polycyclic aromatic hydrocarbons: decreased glucuronidative activity of the UGT1A10139Lys isoform. Drug Metabolism and Disposition, 34(6), 943–949. [Link]

-

PharmGKB. Losartan Pathway, Pharmacokinetics. [Link]

-

RxList. Losartan. [Link]

-

Sri-in, J., Prakobkijcharoen, J., Thanakosai, W., Chatsiricharoenkul, S., & Chandranipapongse, W. (2012). Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 95 Suppl 6, S61–S68. [Link]

-

StatPearls. Losartan. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

-

Yin, O. Q., Wang, Z., & Chow, M. S. (2004). Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard. Journal of Chromatography B, 809(2), 295–300. [Link]

-

ClinicalTrials.gov. A Bioequivalence Study of Losartan Potassium Tablets (Containing Losartan Potassium 100 mg) in Normal, Healthy, Adults Under Fasting Conditions. [Link]

-

Drugs.com. Losartan. [Link]

-

Sica, D. A., Gehr, T. W., & Ghosh, S. (2005). Clinical pharmacokinetics of losartan. Clinical Pharmacokinetics, 44(8), 797–814. [Link]

-

U.S. Food and Drug Administration. (2015). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

Ye, L., Feng, Y., & He, Y. (2019). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Acta Pharmaceutica Sinica B, 9(2), 258–273. [Link]

-

Alonen, A. (2009). Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. University of Helsinki. [Link]

-

Dellinger, R. W., Chen, G., Blevins-Primeau, A. S., & Lazarus, P. (2007). UDP-glucuronosyltransferase 1A10: activity against the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, and a potential role for a novel UGT1A10 promoter deletion polymorphism in cancer susceptibility. Drug Metabolism and Disposition, 35(11), 2093–2101. [Link]

-

Nistala, R., & Andresen, B. T. (2019). Effects of a Losartan-Antioxidant Hybrid (GGN1231) on Vascular and Cardiac Health in an Experimental Model of Chronic Renal Failure. Molecules (Basel, Switzerland), 24(7), 1389. [Link]

-

Kasimala, B., Shinde, D., & Kumar, K. (2016). LC/MS/MS method for the simultaneous estimation of Losartan potassium and Irbesartan in rat plasma. Aragen Life Sciences. [Link]

Sources

- 1. The impact of an URAT1 polymorphism on the losartan treatment of hypertension and hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. UGT1A10 - Wikipedia [en.wikipedia.org]

- 5. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of UDP-glucuronosyltransferase 1A10 (UGT1A10) in the detoxification of polycyclic aromatic hydrocarbons: decreased glucuronidative activity of the UGT1A10139Lys isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UDP-Glucuronosyltransferase 1A10: Activity against the Tobacco-Specific Nitrosamine, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, and a Potential Role for a Novel UGT1A10 Promoter Deletion Polymorphism in Cancer Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. thaiscience.info [thaiscience.info]

An In-Depth Technical Guide to the Chemical and Physical Properties of Losartan N1-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist